[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester
Description
The compound [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester features a cyclohexane ring substituted at the 4-position with a 2-hydroxyethoxy group (-OCH2CH2OH) and a tert-butyl carbamate (-NHCO2tBu) moiety. This structure combines a rigid cyclohexyl backbone with hydrophilic (hydroxyethoxy) and lipophilic (tert-butyl) functional groups, making it a versatile intermediate in organic synthesis and drug discovery. The tert-butyl carbamate acts as a protective group for amines, while the hydroxyethoxy group enhances solubility in polar solvents .
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethoxy)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-10-4-6-11(7-5-10)17-9-8-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCFGADCBFCYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 229.316 g/mol. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
- CAS Number : 400899-99-2
- Molecular Formula :
- Molecular Weight : 229.316 g/mol
- Purity : Typically around 97% in commercial preparations.
1. Antibacterial Activity
Research indicates that carbamate derivatives exhibit significant antibacterial properties. For instance, studies have reported the effectiveness of similar compounds against various bacterial strains, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | K. pneumoniae | 50 | 24 |
2. Anticancer Activity
Carbamate derivatives have shown promising anticancer activity across various cancer cell lines. For example, in vitro studies demonstrated that certain derivatives had IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating their potential as therapeutic agents in oncology .
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 7 |
| Breast Cancer | 14 |
| Prostate Cancer | 10 |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited significant reduction in inflammatory markers, suggesting a mechanism that may inhibit the pathways involved in inflammation .
4. Neuroprotective Effects
Emerging studies suggest that carbamate derivatives may possess neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE). Compounds similar to this compound have shown IC50 values against AChE ranging from 33.27 to 93.85 nM, indicating their potential utility in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various carbamate derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
- Cancer Cell Line Study : In a controlled laboratory setting, researchers treated human leukemia cell lines with different concentrations of the compound, observing significant reductions in cell viability at concentrations above 10 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
- Hydrophilicity : The hydroxyethoxy group in the target compound improves aqueous solubility compared to analogs like tert-butyl (4-hydroxycyclohexyl)carbamate (logP ~1.5 vs. ~2.7 for chloroacetyl derivatives) .
- Stability: The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), whereas benzyl esters require hydrogenolysis for deprotection .
- Reactivity : Chloroacetyl-substituted analogs () undergo nucleophilic substitution, while iodomethyl derivatives () participate in cross-coupling reactions .
NMR and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
